N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenylmethyl group and a 4-methoxyphenyl group. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific reaction conditions.
Introduction of Substituents: The 4-fluorophenylmethyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like alkyl halides or aryl halides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives:
Similar Compounds: Pyrrolidine, pyrrolizine, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol.
Uniqueness: The presence of the 4-fluorophenylmethyl and 4-methoxyphenyl groups imparts unique chemical and biological properties to the compound, distinguishing it from other pyrrolidine derivatives.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-4-15(5-9-18)16-10-11-22(13-16)19(23)21-12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCLFFBCBVYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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